N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C32H38N2O2 and its molecular weight is 482.668. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Agents
A study focused on synthesizing fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assay development. These derivatives showed multifunctional neuroprotective activity through the inhibition of the N-methyl-D-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase. They also exhibited significant free radical scavenging potential, indicating their potential application as multifunctional drugs in neuroprotection (Joubert et al., 2011).
High-Pressure High-Temperature Synthesis
Research into the carbonization behavior of iodinated adamantane and naphthalene mixtures with germanium iodide or iodine at high pressures revealed the diamond-forming catalytic activity of iodine. Pyrolysis of iodinated adamantane at high pressures resulted in the formation of nanodiamonds, showcasing a novel application in the synthesis of nanomaterials (Ekimov et al., 2021).
Supramolecular Chemistry
A polyrotaxane composed of α-cyclodextrins bearing roughly two naphthalene units and a polyethylene glycol (PEG) threading chain with adamantane groups at both ends was constructed. This study highlighted the dynamic control of self-assembling properties through aromatic and host-guest interactions, emphasizing the potential in designing new supramolecular structures and devices (Tamura & Ueno, 2000).
Aromatic Alkylation Catalysis
Investigation into the GaCl3-catalyzed aromatic alkylation of naphthalene using cycloalkanes demonstrated the preference for reactions at the least hindered positions of the substrates. This study provides insights into the mechanisms of C-H activation and electrophilic aromatic substitution, offering a pathway for the synthesis of complex aromatic compounds (Yonehara et al., 2003).
Schiff Base Synthesis
Research on the condensation of 4-formyl-2-methoxy(ethoxy)phenyl adamantane-1-carboxylates with various amines resulted in adamantane-containing Schiff bases. This study showcases the versatility of adamantane derivatives in synthesizing Schiff bases, which are significant in various chemical transformations and applications (Dikusar et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the growth of certain fungi, suggesting potential antifungal activity .
Mode of Action
It’s known that similar compounds can cause changes in the microscopic morphology of certain fungi, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Biochemical Pathways
Research on similar compounds has shown significant enrichment in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These changes can disrupt normal cellular functions and lead to cell death .
Pharmacokinetics
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in significant changes in the cellular structure of targeted organisms. For instance, under a transmission electron microscope, the cell wall separation, the disintegration of subcellular organelles, and the disappearance of the septum have been observed . These changes can inhibit the growth of the organism and potentially lead to cell death .
Properties
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O2/c35-29(31-13-19-5-20(14-31)7-21(6-19)15-31)33-27-11-25-3-1-2-4-26(25)12-28(27)34-30(36)32-16-22-8-23(17-32)10-24(9-22)18-32/h1-4,11-12,19-24H,5-10,13-18H2,(H,33,35)(H,34,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOQEYGMRDLCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5C=C4NC(=O)C67CC8CC(C6)CC(C8)C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.